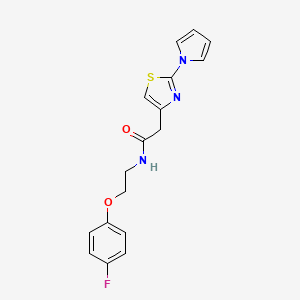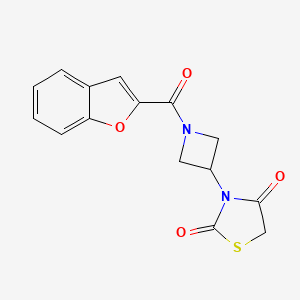
3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The thiazolidin-2,4-dione (also called glitazone) is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis
The synthesized molecules were evaluated for their antioxidant, anticancer, and antimicrobial potential . The antimicrobial potential was evaluated against selected fungal and bacterial strains . The antioxidant potential of the synthesized analogues was assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity .科学的研究の応用
Euglycemic and Biological Activities
- A study by de Nanteuil et al. (1995) explored thiazolidine-2,4-dione derivatives for their blood glucose-lowering effects. These compounds were tested in obese and insulin-resistant mice, showing a decrease in insulin and triglyceride levels. Particularly, benzofurane derivatives were noted for their potency.
Synthesis and Pharmacological Evaluation
- Mistry and Desai (2006) in their work published in ChemInform investigated the synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidin-4-ones. Their study highlighted the antimicrobial activity against various bacteria and fungi, showcasing the compound's potential in microbial resistance applications. Read more.
Antidiabetic and Hypolipidemic Agents
- Research by Reddy et al. (1999) focused on thiazolidinedione derivatives with benzofuran moieties for their antidiabetic properties. These compounds showed significant euglycemic activity and potential as hypolipidemic agents.
Antimicrobial and Antifungal Evaluation
- Jat et al. (2006) synthesized various thiazolidine-2,4-dione derivatives and evaluated their antimicrobial and antifungal activities. The study indicated these compounds' effectiveness against a range of bacteria and fungi. Find out more.
Anti-Diabetic and Renoprotective Activity
- A study by Abeed et al. (2017) investigated benzazole, thiazolidinone, and azetidin-2-one derivatives for their antihyperglycemic and renoprotective activities. Some compounds demonstrated notable anti-diabetic potency and renoprotective activity.
Antiproliferative Activity Against Human Cancer Cell Lines
- The work of Chandrappa et al. (2008) synthesized thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Some compounds showed potent activity, indicating their potential in cancer therapy.
Synthesis and Hypoglycemic Activity
- Oguchi et al. (2000) designed and synthesized imidazopyridine thiazolidine-2,4-diones, evaluating their hypoglycemic activity. These compounds showed promise as potential antidiabetic agents. Learn more.
Selective Cytotoxic and Genotoxic Activities
- Rodrigues et al. (2018) explored benzylidene-2,4-thiazolidinedione derivatives for their cytotoxicity and genotoxicity, especially against lung cancer cells. The study highlights the compound's selective action against cancerous cells. Read more.
作用機序
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .
Mode of Action
The mode of action of 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves interaction with its targets, leading to changes in cellular processes. For instance, TZD analogues improve insulin resistance by activating the PPAR-γ receptor . This activation leads to changes in the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity .
Biochemical Pathways
The biochemical pathways affected by 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione are likely related to glucose and lipid metabolism, given the compound’s association with the PPAR-γ receptor . Activation of this receptor can lead to downstream effects such as increased glucose uptake, decreased hepatic glucose production, and improved lipid profile .
Pharmacokinetics
Thiazolidine motifs, which this compound is a part of, have been used as vehicles in the synthesis of valuable organic combinations to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The molecular and cellular effects of the action of 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione are likely to include improved insulin sensitivity and changes in glucose and lipid metabolism, given its association with the PPAR-γ receptor . These changes can lead to improved control of blood glucose levels and a better lipid profile .
将来の方向性
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
特性
IUPAC Name |
3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c18-13-8-22-15(20)17(13)10-6-16(7-10)14(19)12-5-9-3-1-2-4-11(9)21-12/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEHMCXJUYFWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)
![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2549093.png)
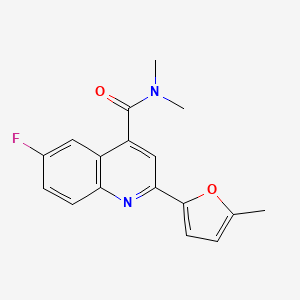
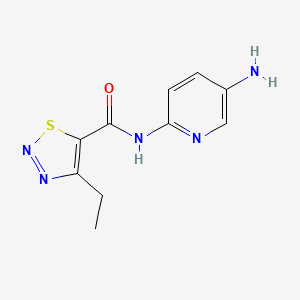
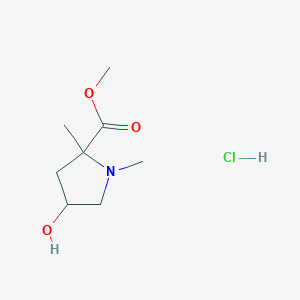
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide](/img/structure/B2549101.png)
![methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2549103.png)
![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)

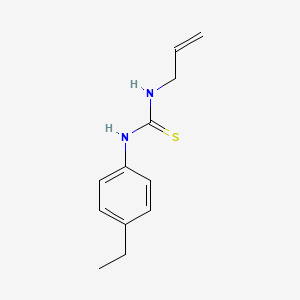
![methyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2549110.png)
